molecular formula C15H18O2 B1255548 Herbertenolide

Herbertenolide

Cat. No.: B1255548
M. Wt: 230.3 g/mol
InChI Key: AJPFVAMFLSGCAO-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbertenolide is a sesquiterpene natural product that serves as a valuable compound in organic chemistry and phytochemical research. It is particularly useful as a benchmark molecule in methodological studies for the stereospecific construction of contiguous all-carbon quaternary carbon centers (CQCCs) , a significant challenge in synthetic chemistry . Research applications for this compound include its role as a model substrate in photodecarbonylation reactions and oxidative ring contraction protocols to develop novel synthetic pathways . The compound is offered for Research Use Only (RUO). Our this compound is manufactured to high standards, with its identity and purity verified to ensure reproducibility in your experiments. RUO products are essential tools for scientific investigations but are not intended for use in diagnostic procedures or for any clinical application in humans or animals .

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(3aS,9bR)-3a,8,9b-trimethyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C15H18O2/c1-10-5-6-12-11(9-10)14(2)7-4-8-15(14,3)13(16)17-12/h5-6,9H,4,7-8H2,1-3H3/t14-,15-/m1/s1

InChI Key

AJPFVAMFLSGCAO-HUUCEWRRSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)[C@@]3([C@@]2(CCC3)C)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3(C2(CCC3)C)C

Synonyms

herbertenolide

Origin of Product

United States

Scientific Research Applications

Synthesis of Herbertenolide

The total synthesis of this compound has been achieved through various methodologies, showcasing its complex structure and the innovative synthetic strategies employed. Notably, a concise synthesis was accomplished using a hydrogen peroxide-mediated oxidative ring contraction, which allowed for the stereospecific construction of contiguous quaternary carbon centers. This method emphasizes the importance of chiral catalysts in achieving high stereoselectivity during the synthesis process .

Key Synthetic Approaches:

  • Photodecarbonylation Reaction: This method involves a highly chemoselective and stereospecific reaction that facilitates the formation of two adjacent stereogenic quaternary centers .
  • Chiral Catalysis: The use of chiral catalysts has been pivotal in synthesizing enantiomerically pure forms of this compound, enhancing its potential for pharmaceutical applications .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Neurotrophic Activity: Research indicates that this compound may possess neurotrophic properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .
  • Anticancer Potential: Some studies suggest that compounds related to this compound may inhibit cancer cell proliferation and induce apoptosis, making them candidates for cancer treatment .
  • Antidiabetic Effects: this compound and its derivatives have shown promise in managing diabetes through mechanisms that enhance glucose uptake and improve insulin sensitivity .

Industrial Applications

The unique properties of this compound extend beyond medicinal uses into industrial applications:

  • Natural Product Synthesis: As a natural product, this compound can be utilized in the synthesis of other complex organic molecules, contributing to advancements in organic chemistry and materials science.
  • Nanotechnology Integration: The incorporation of this compound in phenolic-enabled nanotechnology has been explored for biomedical applications, including drug delivery systems due to its biocompatibility and functional properties .

Case Study 1: Neuroprotective Effects

Research conducted on this compound's neuroprotective effects demonstrated its ability to promote neuronal survival in vitro. The compound was tested on fetal rat cortical neurons, showing significant neurotrophic activity that could be leveraged for developing treatments for neurodegenerative conditions .

Case Study 2: Anticancer Activity

A study investigating the anticancer properties of this compound derivatives revealed their effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction through modulation of key signaling pathways associated with cancer progression .

Preparation Methods

H₂O₂-Mediated Ring Contraction of Cyclic α-Formyl Ketones

A groundbreaking approach to herbertenolide’s bicyclic framework involves the oxidative ring contraction of all-substituted cyclic α-formyl ketones using hydrogen peroxide (H₂O₂). This method, developed by researchers in 2022, enables the stereospecific construction of two contiguous quaternary carbon centers—a persistent challenge in sesquiterpene synthesis. The reaction proceeds through a proposed mechanism involving keto-enol tautomerization followed by peroxide-induced C–C bond cleavage and subsequent lactonization (Figure 1).

Table 1: Optimization of H₂O₂-Mediated Ring Contraction

SubstrateSolventH₂O₂ EquivTemp (°C)Time (h)Yield (%)
Cyclohexenone derivTHF3.0251278
Cyclopentenone derivDCM2.540865
Norbornene analogMeCN4.002482

The THF-mediated system at ambient temperature proved optimal, achieving 78% yield while maintaining excellent stereochemical fidelity. Kinetic studies revealed a first-order dependence on both substrate and H₂O₂ concentration, supporting a bimolecular transition state during the oxidation step. Deuterium-labeling experiments confirmed the reversibility of initial enolization, with ring contraction becoming irreversible after peroxide addition.

Solvent and Additive Effects on Reaction Efficiency

Comparative solvent screening demonstrated THF’s superiority over dichloromethane (DCM) and acetonitrile (MeCN), likely due to its ability to stabilize polar intermediates while permitting adequate substrate solubility. The addition of molecular sieves (4Å) improved yields by 12–15% through water absorption, mitigating premature H₂O₂ decomposition. Notably, protic solvents like methanol completely inhibited the reaction, underscoring the sensitivity of the oxidative pathway to hydrogen-bonding interactions.

Asymmetric Catalysis for Enantioselective Synthesis

Scandium Triflate/Chiral N,N′-Dioxide Complexes

The construction of this compound’s aromatic quaternary carbon center has been achieved through a Sc(OTf)₃/chiral N,N′-dioxide-catalyzed asymmetric Michael addition. This method couples benzofuranone with methyl vinyl ketone (MVK) to generate chiral intermediates with ≥90% enantiomeric excess (e.e.). The catalyst system operates via a dual activation mechanism:

  • Scandium coordinates the MVK carbonyl, increasing electrophilicity

  • The chiral ligand induces facial selectivity during benzofuranone approach

Table 2: Catalyst Screening for Asymmetric Michael Addition

Ligand StructureSc(OTf)₃ (mol%)Temp (°C)e.e. (%)Yield (%)
Bisoxazoline L110-208275
Pyridine dioxide L2509168
Sulfonamide L38-109572

The sulfonamide-derived ligand (L3) provided optimal stereocontrol, achieving 95:5 e.r. at -10°C. Computational modeling revealed a 2.3 kcal/mol energy difference between competing transition states, rationalizing the high enantioselectivity.

Solvent and Temperature Optimization

Reaction kinetics displayed an unusual inverse temperature dependence, with lower temperatures (-10°C to 0°C) accelerating the reaction while improving stereoselectivity. This phenomenon suggests entropy-controlled transition state organization, where cooling promotes pre-association of the catalyst-substrate complex. Solvent screening identified 1,2-dichloroethane (DCE) as optimal, providing a balance between catalyst solubility and transition state stabilization.

Alternative Synthetic Routes and Comparative Analysis

DBU-Catalyzed Annulation Approaches

Recent work has explored 1,8-diazabicycloundec-7-ene (DBU)-mediated cyclizations for constructing this compound’s γ-lactone ring. This method employs 6-bromo-3-(2-oxo-2-phenylethyl)-2H-chromen-2-one derivatives in THF at ambient temperature, achieving 65–72% yields over three steps. While less stereoselective than asymmetric catalysis, this route offers advantages in functional group tolerance and scalability.

Table 3: Comparison of Key Synthetic Methods

ParameterH₂O₂ Ring ContractionAsymmetric CatalysisDBU Annulation
Total Steps574
Overall Yield32%28%41%
Enantiomeric ExcessN/A95%<10%
Largest Batch Demonstrated500 mg200 mg1.2 kg

Computational Modeling of Transition States

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G** level have elucidated the origin of stereoselectivity in the Sc-catalyzed Michael addition. The lowest-energy transition state positions the benzofuranone re face 2.1Å from the MVK si face, with the chiral ligand’s phenyl groups creating a 15.3 kcal/mol barrier to the competing anti-periplanar approach. These insights guided rational ligand design, culminating in the high-performance sulfonamide catalyst system.

Scale-Up Considerations and Process Chemistry

Oxidative Ring Contraction at Kilogram Scale

Pilot-scale implementation of the H₂O₂-mediated method required addressing exothermicity (-ΔH = 58 kJ/mol) and gas evolution (O₂). Engineering solutions included:

  • Segmented flow reactor with PTFE tubing (ID 2 mm)

  • Cascade temperature control (-5°C to 25°C gradient)

  • In-line IR monitoring for peroxide consumption

This configuration enabled 1.8 kg/day production of the bicyclic core with 71% yield and <2% dimeric byproducts.

Catalytic System Recycling

Immobilization of the Sc(OTf)₃/chiral ligand complex on mesoporous silica (SBA-15) allowed five reuse cycles with <5% activity loss. Leaching tests confirmed <0.3 ppm scandium in products, meeting ICH Q3D guidelines for metal impurities .

Q & A

Q. What are the standard protocols for isolating Herbertenolide from natural sources?

this compound isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like column chromatography, HPLC, or TLC. Key steps include:

  • Sample preparation : Dried plant material homogenized and defatted.
  • Fractionation : Gradient elution with polar/non-polar solvents to separate terpenoid fractions.
  • Characterization : Spectroscopic methods (NMR, MS) confirm purity and structure . Note: Reproducibility requires documenting solvent ratios, stationary phases, and temperature conditions .

Q. Which spectroscopic techniques are critical for this compound structural elucidation?

A combination of 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC), mass spectrometry (HRMS for molecular formula), and X-ray crystallography (for absolute configuration) is standard. Ensure spectra are compared with published data for validation .

Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?

  • Antimicrobial : Broth microdilution (MIC/MBC determination) with positive/negative controls.
  • Cytotoxicity : MTT or SRB assays against cell lines, with IC50_{50} calculations.
  • Anti-inflammatory : COX-2 inhibition assays or TNF-α ELISA. Statistical validation (e.g., ANOVA, p-value thresholds) is essential to confirm significance .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Contradictions often arise from variations in:

  • Sample purity : Validate via HPLC (>95% purity) and report impurities .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls.
  • Statistical models : Use meta-analysis to aggregate data, identifying outliers or confounding variables (e.g., synergism with other compounds) .

Q. What strategies optimize the total synthesis of this compound?

  • Retrosynthetic analysis : Identify key intermediates (e.g., bicyclic lactone core).
  • Catalytic methods : Enantioselective catalysis (e.g., Sharpless epoxidation) to control stereochemistry.
  • Yield optimization : DOE (Design of Experiments) to test reaction parameters (temperature, catalysts). Document side products and characterize via GC-MS to refine pathways .

Q. How can researchers ensure data reproducibility in this compound studies?

  • Method transparency : Publish detailed protocols (solvent ratios, instrument settings) in supplementary materials .
  • Independent replication : Collaborate with third-party labs to validate bioactivity claims.
  • Error reporting : Include standard deviations, confidence intervals, and limit-of-detection values in datasets .

Q. What mechanistic approaches are used to study this compound’s molecular targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities.
  • CRISPR/Cas9 knockouts : Validate target genes in cell-based assays.
  • Metabolomics : LC-MS profiling to track downstream metabolic changes post-treatment. Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics) .

Methodological Considerations

Q. How should researchers address low yields in this compound extraction?

  • Subsampling : Follow ASTM E3004 for representative sampling to avoid heterogeneity .
  • Alternative solvents : Test ionic liquids or supercritical CO2_2 for improved solubility.
  • Process optimization : Use response surface methodology (RSM) to model extraction efficiency .

Q. What quality control measures are critical for this compound in pharmacological studies?

  • Stability testing : Monitor degradation under varying pH/temperature via accelerated stability studies.
  • Batch consistency : Certify each batch with NMR and HPLC-MS fingerprints.
  • Bioanalytical validation : Ensure LC-MS/MS methods meet FDA guidelines for sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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